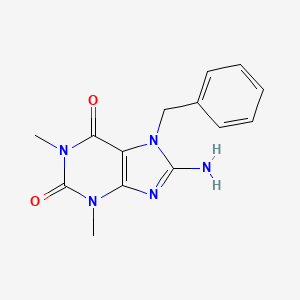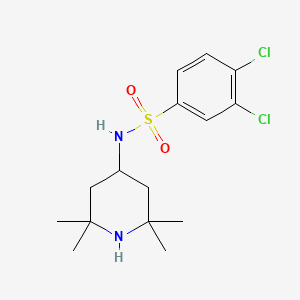![molecular formula C18H18N2OS B3406429 2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole CAS No. 319489-20-8](/img/structure/B3406429.png)
2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole
Descripción general
Descripción
2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole, also known as PEBD, is a benzodiazole derivative that has gained attention due to its potential therapeutic applications. This compound has been shown to exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole is not fully understood, but several studies have reported potential targets. One study suggested that this compound inhibited the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anticancer activity. Another study reported that this compound inhibited the activation of NF-κB, a transcription factor involved in the regulation of inflammatory responses, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. One study reported that this compound induced apoptosis, or programmed cell death, in cancer cells. Another study showed that this compound inhibited the production of reactive oxygen species, which are involved in oxidative stress and inflammation. Additionally, this compound has been reported to have no significant toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole has several advantages for lab experiments, including its high purity and good yields from the synthesis method. Additionally, this compound has been reported to have low toxicity in normal cells, making it a safe compound for in vitro and in vivo studies. However, one limitation of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for 2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole research. One direction is to further investigate its anticancer activity and potential targets. Another direction is to explore its anti-inflammatory and antimicrobial activities in more detail. Additionally, future studies could focus on improving the solubility and bioavailability of this compound to enhance its therapeutic potential. Overall, this compound has shown promising results in various biological activities, making it a compound of interest for further research.
Aplicaciones Científicas De Investigación
2-[(2-phenoxyethyl)sulfanyl]-1-(prop-2-en-1-yl)-1H-1,3-benzodiazole has been studied extensively for its potential therapeutic applications. One study reported that this compound exhibited potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Another study showed that this compound had anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been reported to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-(2-phenoxyethylsulfanyl)-1-prop-2-enylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-2-12-20-17-11-7-6-10-16(17)19-18(20)22-14-13-21-15-8-4-3-5-9-15/h2-11H,1,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKPVNIUAYAPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2N=C1SCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601187596 | |
| Record name | 2-[(2-Phenoxyethyl)thio]-1-(2-propen-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
319489-20-8 | |
| Record name | 2-[(2-Phenoxyethyl)thio]-1-(2-propen-1-yl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=319489-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Phenoxyethyl)thio]-1-(2-propen-1-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601187596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-[5-(3,4-dichlorophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B3406357.png)

![7-[(4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B3406368.png)

![1-Benzyl-4-[(4-ethoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B3406381.png)
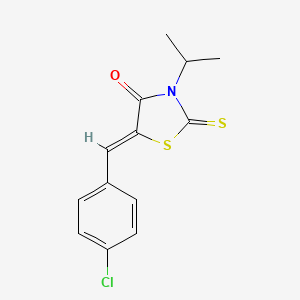
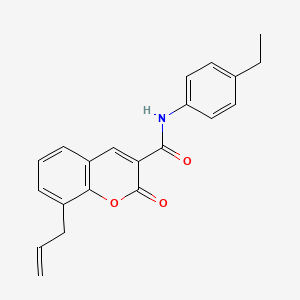
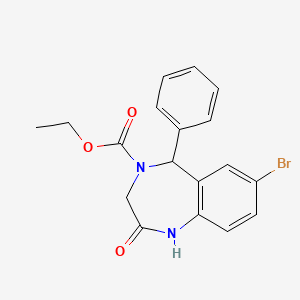
![ethyl 2-{[3-(1,3-benzoxazol-2-yl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B3406407.png)
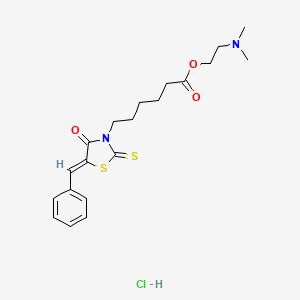
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxypropyl)oxalamide](/img/structure/B3406421.png)
